molecular formula C11H14N2O4 B054209 4-(Butylamino)-3-nitrobenzoic acid CAS No. 120321-65-5

4-(Butylamino)-3-nitrobenzoic acid

Cat. No.: B054209
CAS No.: 120321-65-5
M. Wt: 238.24 g/mol
InChI Key: PATRMRVHZVOHEB-UHFFFAOYSA-N
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Description

4-(Butylamino)-3-nitrobenzoic acid is an organic compound that belongs to the class of aromatic amino acids It is characterized by the presence of a butylamino group attached to the benzene ring at the para position and a nitro group at the meta position relative to the carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylamino)-3-nitrobenzoic acid typically involves the nitration of 4-(Butylamino)benzoic acid. The process begins with the preparation of 4-(Butylamino)benzoic acid, which can be synthesized by the reaction of butylamine with 4-chlorobenzoic acid under basic conditions. The nitration step involves treating 4-(Butylamino)benzoic acid with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to introduce the nitro group at the meta position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This includes precise control of temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions

4-(Butylamino)-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-(Butylamino)-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-(Butylamino)-3-nitrosobenzoic acid or this compound.

Scientific Research Applications

4-(Butylamino)-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Butylamino)-3-nitrobenzoic acid depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The butylamino group can facilitate binding to specific proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(Butylamino)-3-nitrobenzoic acid can be compared with other similar compounds such as:

    4-(Butylamino)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-(Methylamino)benzoic acid: Contains a methylamino group instead of a butylamino group, affecting its steric and electronic properties.

    4-(Dimethylamino)benzoic acid: Contains a dimethylamino group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in the combination of the butylamino and nitro groups, which confer specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

4-(butylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-2-3-6-12-9-5-4-8(11(14)15)7-10(9)13(16)17/h4-5,7,12H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATRMRVHZVOHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385259
Record name 4-(butylamino)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120321-65-5
Record name 4-(butylamino)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 50 parts of 4-chloro-3-nitrobenzoic acid and 222 parts of 1-butanamine was stirred for 3 hours at reflux temperature. After cooling and evaporation of the excess of 1-butanamine, the reaction mixture was acidified with a sulfuric acid solution 2N to pH 1. The precipitated product was filtered off and dried, yielding 59 parts (100%) of 4-(butylamino)-3-nitrobenzoic acid (int. 7).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 4-(butylamino)-3-nitrobenzoic acid as revealed by the crystallographic study?

A1: The crystallographic analysis of this compound reveals several key structural features []:

    Q2: Were there any challenges in determining the crystal structure of this compound?

    A2: Yes, the crystal studied was a non-merohedral twin, meaning it was composed of two or more crystal domains in a specific, symmetrical arrangement []. This type of twinning can complicate crystallographic analysis. Despite this challenge, the researchers successfully determined the structure, with the minor twin component contributing to 29% of the overall structure.

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